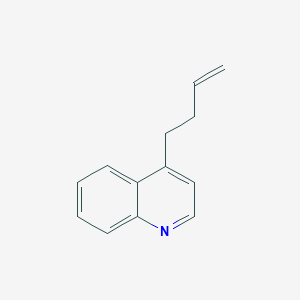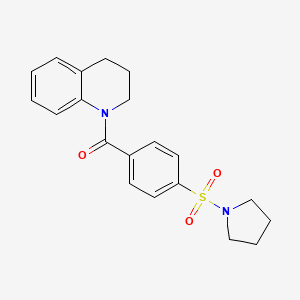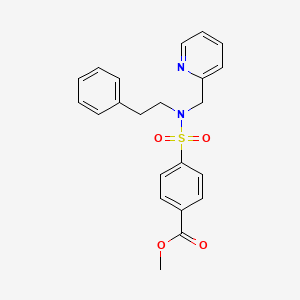
methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry and drug development. This compound is also known as MPSPB and is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Electrochromic Properties and Sensor Applications
A study by Almeida et al. (2017) discusses a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing its enhanced electrochromic properties and potential applications in pH sensors due to its color variation in response to pH changes. This indicates the relevance of such molecules in developing smart materials for sensory applications (Almeida et al., 2017).
Corrosion Inhibition
Murmu et al. (2019) synthesized Schiff bases to explore their corrosion inhibitive performance on mild steel, highlighting the role of molecular structure in corrosion protection. This research underscores the potential of complex molecules in protective coatings and corrosion inhibitors (Murmu et al., 2019).
Material Synthesis and Characterization
The synthesis and characterization of metal complexes with benzene sulphonamide derivatives by Orie et al. (2021) suggest applications in enhancing the biological and catalytic potential of ligands. This work implies the utility of sulphonamide-based molecules in catalysis and pharmaceutical industries (Orie et al., 2021).
Photocatalytic Properties
Liu et al. (2016) investigated coordination polymers for photocatalytic degradation of organic pollutants, indicating the importance of complex molecules in environmental cleanup and sustainable chemistry applications (Liu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target mitogen-activated protein kinase 14 .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling and regulation .
Result of Action
Similar compounds have been known to influence various cellular processes, including cell growth and differentiation .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-22(25)19-10-12-21(13-11-19)29(26,27)24(17-20-9-5-6-15-23-20)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUADYYTGMWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

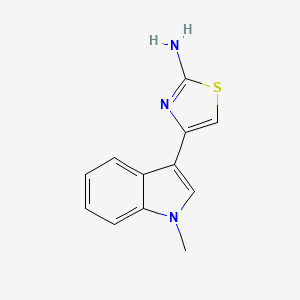
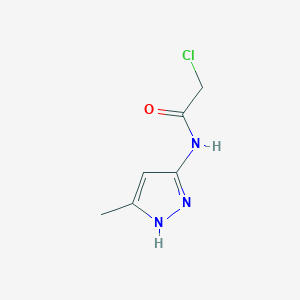
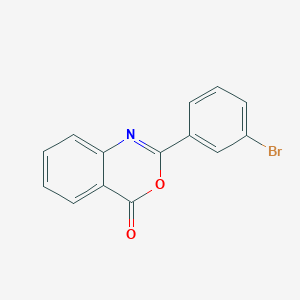
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)
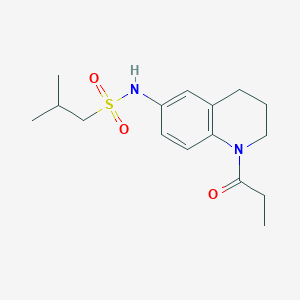
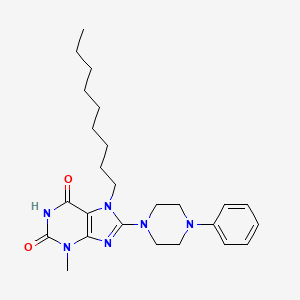
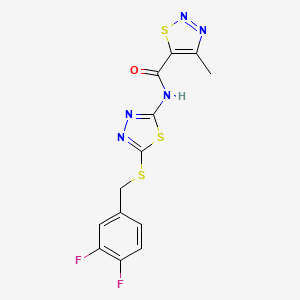
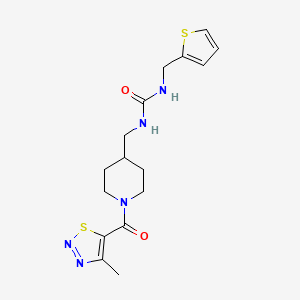
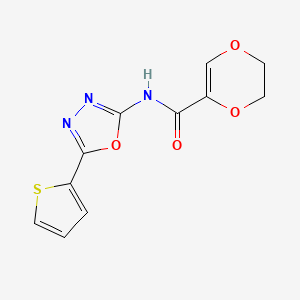
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)
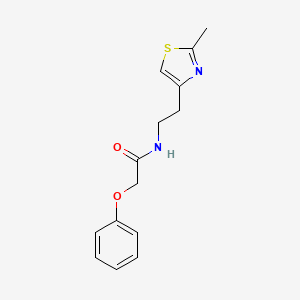
![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)
